Potency Differential: Targocil Versus Parent Analog 1835F03 Against MRSA and MSSA
Targocil exhibits significantly greater antibacterial potency than its parent compound 1835F03 against both methicillin‑resistant and methicillin‑susceptible *S. aureus* clinical isolates. In a direct head‑to‑head comparison using the same assay conditions and clinical keratitis isolate panel, Targocil achieved an MIC90 of 2 µg/mL for both MRSA and MSSA, whereas 1835F03 demonstrated an MIC90 of 8 µg/mL against MSSA and >32 µg/mL against MRSA [1].
| Evidence Dimension | Antibacterial potency (MIC90) against clinical *S. aureus* isolates |
|---|---|
| Target Compound Data | MIC90 = 2 µg/mL (MRSA and MSSA) |
| Comparator Or Baseline | 1835F03: MIC90 = 8 µg/mL (MSSA); >32 µg/mL (MRSA) |
| Quantified Difference | ≥4‑fold improvement in potency against MSSA; >16‑fold improvement against MRSA |
| Conditions | Broth microdilution; clinical keratitis isolates; Mueller‑Hinton broth |
Why This Matters
Procurement of Targocil is justified over 1835F03 because it provides superior potency against MRSA, the most clinically relevant *S. aureus* phenotype.
- [1] Suzuki, T.; Swoboda, J. G.; Campbell, J.; Walker, S.; Gilmore, M. S. In Vitro Antimicrobial Activity of Wall Teichoic Acid Biosynthesis Inhibitors against Staphylococcus aureus Isolates. Antimicrob. Agents Chemother. 2011, 55 (2), 767–774. View Source
